molecular formula C17H21ClN4O B6004222 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea

Cat. No. B6004222
M. Wt: 332.8 g/mol
InChI Key: LDQBZJHVJWAIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea (known as PNU-74654) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PNU-74654 is a selective inhibitor of the enzyme SIRT2, which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in regulating cellular processes such as metabolism, DNA repair, and stress response. SIRT2 is involved in various physiological and pathological processes, including cell cycle regulation, mitosis, and tumorigenesis. PNU-74654 selectively inhibits SIRT2 by binding to its active site, thereby preventing the deacetylation of its substrates.
Biochemical and Physiological Effects
The inhibition of SIRT2 by PNU-74654 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of toxic protein aggregates in neurodegenerative diseases, and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, PNU-74654 has been shown to enhance the insulin signaling pathway and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

PNU-74654 has several advantages as a research tool, including its high selectivity for SIRT2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, PNU-74654 also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the effects of SIRT2 inhibition by PNU-74654 can be complex and context-dependent, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on PNU-74654. One direction is to explore its potential therapeutic applications in various diseases, such as neurodegenerative disorders, cancer, and inflammation. Another direction is to investigate the effects of SIRT2 inhibition by PNU-74654 on other cellular processes, such as metabolism and DNA repair. Moreover, the development of more potent and selective SIRT2 inhibitors could lead to the discovery of new therapeutic targets and treatments for various diseases.
In conclusion, PNU-74654 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its selective inhibition of SIRT2 has been found to have various biochemical and physiological effects, including neuroprotection, anticancer activity, and anti-inflammatory effects. Although PNU-74654 has some limitations, it has several advantages as a research tool, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of PNU-74654 involves the reaction of 4-chlorobenzylhydrazine with cyclohexyl isocyanate, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propionitrile and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

PNU-74654 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. SIRT2 inhibition has been shown to have neuroprotective effects in several in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases. PNU-74654 has also been found to inhibit the growth of cancer cells and induce apoptosis in various cancer types, including breast, lung, and colon cancer. Moreover, PNU-74654 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c18-14-8-6-13(7-9-14)12-22-11-10-16(21-22)20-17(23)19-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQBZJHVJWAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclohexylurea

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